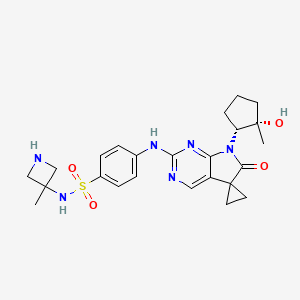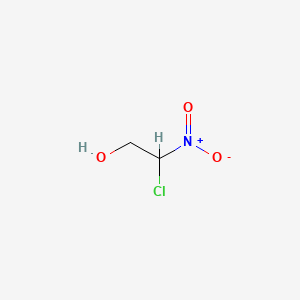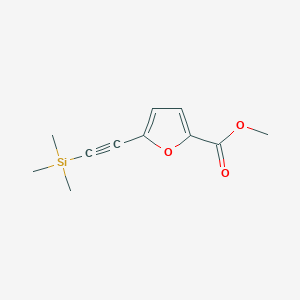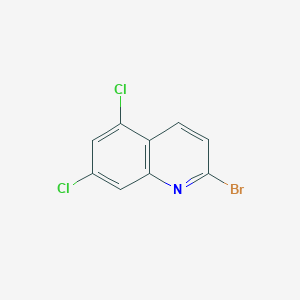
4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-methanol is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluorophenyl group attached to a pyrazole ring, which is further substituted with a methyl group and a methanol moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-methanol typically involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then subjected to methylation and subsequent reduction to yield the final product. The reaction conditions often involve the use of catalysts such as palladium or platinum, and solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups such as nitro, amino, or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxaldehyde, while reduction could produce 4-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-amine.
Scientific Research Applications
4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-methanol involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing inflammation. Additionally, it can interact with neurotransmitter receptors in the brain, influencing neurological functions.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)-1H-pyrazole-3-methanol: Lacks the methyl group present in 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-methanol.
4-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-methanol: Contains a chlorine atom instead of a fluorine atom.
4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-amine: Has an amine group instead of a methanol moiety.
Uniqueness
The presence of the fluorophenyl group and the specific substitution pattern in this compound imparts unique chemical and biological properties to the compound. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C11H11FN2O |
|---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
[4-(4-fluorophenyl)-1-methylpyrazol-3-yl]methanol |
InChI |
InChI=1S/C11H11FN2O/c1-14-6-10(11(7-15)13-14)8-2-4-9(12)5-3-8/h2-6,15H,7H2,1H3 |
InChI Key |
LCVNRKDBGFDLHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)CO)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-[2-(2-Methylphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13923464.png)


![3-[(4-Chlorophenyl)methoxy]-2-pyridinecarboxylic acid](/img/structure/B13923490.png)





![6-Bromoimidazo[1,5-a]pyridine-1-carboxaldehyde](/img/structure/B13923517.png)

![1,7-Diazaspiro[3.5]nonan-2-one, 1-phenyl-7-(phenylmethyl)-](/img/structure/B13923542.png)
![2'-(Trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13923545.png)
![5-[6-[2-[[3-chloro-6-[(2S)-2,4-dimethylpiperazin-1-yl]-2-fluoropyridin-4-yl]amino]-2-oxoethyl]-2-oxo-1,6,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-4-yl]-3,4-difluoro-2-hydroxybenzamide;2,2,2-trifluoroacetic acid](/img/structure/B13923551.png)
